molecular formula C8H9N3 B119653 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 147057-13-4

1,6-Dimethyl-1H-imidazo[4,5-b]pyridine

Cat. No. B119653
M. Wt: 147.18 g/mol
InChI Key: PFGCYOCTAHXESD-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-imidazo[4,5-b]pyridine is a derivative of imidazopyridines, which are known for their diverse biological activity . Imidazopyridines have been found to exhibit analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activity . They also possess antiviral, antimicrobial, and cytotoxic activities .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines usually starts with the derivatives of 2,3-diaminopyridine, which are produced from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .


Molecular Structure Analysis

The molecular structure of 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine is confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[4,5-b]pyridines include nucleophilic substitution, reduction, and cyclization . Various carboxylic acid derivatives are often used as sources of the one-carbon fragment for the formation of the five-membered ring of imidazo[4,5-b]pyridine .

Scientific Research Applications

Molecular Structure and Vibrational Properties

1,6-Dimethyl-1H-imidazo[4,5-b]pyridine has been studied for its molecular structures and vibrational properties. These studies involved the analysis of its monomeric and dimeric forms using X-ray diffraction (XRD), infrared (IR), and Raman studies. The compound is known to crystallize in an orthorhombic structure and exhibits characteristic NH···N hydrogen bonds. Temperature-dependent IR and Raman modes have also been studied, providing insights into the unique vibrational modes specific to imidazopyridine derivatives (Dymińska et al., 2010).

Halogenation and Chemical Modifications

Research has been conducted on the halogenation of imidazo[4,5-b]pyridin-2-one derivatives, a process critical for the synthesis of various chemical compounds. This process includes chlorination, bromination, and iodination, leading to the formation of differently substituted imidazo[4,5-b]pyridin-2-ones. These chemical modifications play a significant role in the synthesis of new derivatives with potential applications in various fields (Yutilov et al., 2005).

Photophysical Investigation

Imidazo[4,5-b]pyridine derivatives have been investigated for their photophysical properties. The study of dual fluorescence in certain derivatives, induced by protic solvents, is crucial for understanding the emission mechanisms. This research contributes to the development of fluorescent compounds for various applications, including optoelectronics and sensors (Mishra et al., 2013).

Crystal Structure Analysis

The crystal structure of imidazo[4,5-b]pyridine and its derivatives has been extensively analyzed. Studies have revealed the planar nature of the imidazo[4,5-b]pyridine unit and its interactions through weak intermolecular hydrogen bonds and π–π stacking. These structural insights are vital for understanding the compound's chemical behavior and potential applications in crystal engineering and material science (Bourichi et al., 2019).

Future Directions

Imidazopyridines have a broad range of biological and pharmacological activities, making them potential candidates for the development of new therapeutic agents . The synthesis of imidazopyridines has been improved in recent years with the use of various catalysts . Future research could focus on the design and development of methods for the synthesis of functional derivatives of imidazopyridines, which are prospective heterocyclic compounds for use in the search for new biologically active substances .

properties

IUPAC Name

1,6-dimethylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-7-8(9-4-6)10-5-11(7)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGCYOCTAHXESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901282270
Record name 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethyl-1H-imidazo[4,5-b]pyridine

CAS RN

147057-13-4
Record name 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147057-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Chevereau, H Glatt, D Zalko, JP Cravedi… - Archives of …, 2017 - Springer
Heterocyclic aromatic amines (HAAs) are primarily produced during the heating of meat or fish. HAAs are mutagenic and carcinogenic, and their toxicity in model systems depend on …
Number of citations: 35 link.springer.com
M Audebert - Arch Toxicol, 2017 - researchgate.net
Heterocyclic aromatic amines (HAAs) are primarily produced during the heating of meat or fish. HAAs are mutagenic and carcinogenic, and their toxicity in model systems depend on …
Number of citations: 0 www.researchgate.net

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